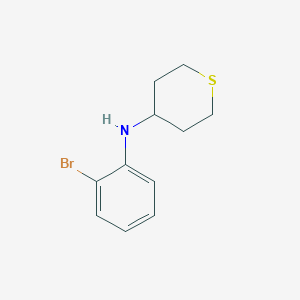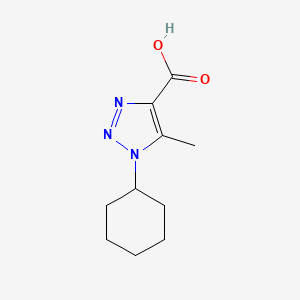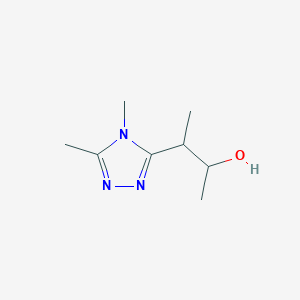
3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol typically involves the reaction of 1,2,4-triazole derivatives with appropriate alkylating agents. One common method involves the use of 3,5-dimethyl-4H-1,2,4-triazole as a starting material, which is then reacted with butan-2-ol under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Additionally, purification steps, including distillation and crystallization, are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion resistance and thermal stability.
Mechanism of Action
The mechanism of action of 3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For instance, as a plant growth regulator, it influences the biosynthesis of gibberellins by inhibiting key enzymes involved in the pathway . This leads to changes in hormone levels, affecting plant growth and development.
Comparison with Similar Compounds
Similar Compounds
Bitertanol: A triazole derivative used as a fungicide.
Triadimenol: Another triazole fungicide that inhibits ergosterol biosynthesis.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Uniqueness
3-(Dimethyl-4H-1,2,4-triazol-3-yl)butan-2-ol is unique due to its specific structure, which allows it to interact with a variety of biological targets
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
3-(4,5-dimethyl-1,2,4-triazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C8H15N3O/c1-5(6(2)12)8-10-9-7(3)11(8)4/h5-6,12H,1-4H3 |
InChI Key |
IZJAAMCIRXXBNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)C(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Heptan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13276073.png)
![2-{1-[(2-Hydroxypropyl)amino]propyl}phenol](/img/structure/B13276076.png)
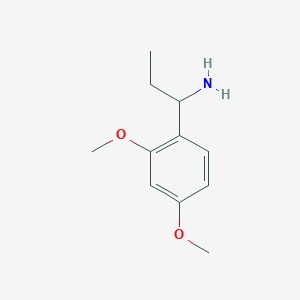

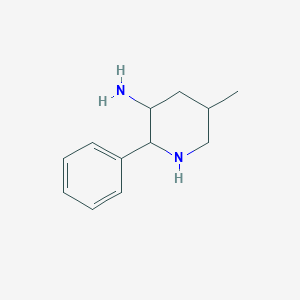
![2-{[(4-Ethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13276110.png)

![4-[(Azetidin-3-yloxy)methyl]-3-chloropyridine](/img/structure/B13276121.png)
![(3S)-3-[(tert-Butyldiphenylsilyl)oxy]pent-4-enoic acid](/img/structure/B13276129.png)
![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B13276135.png)
